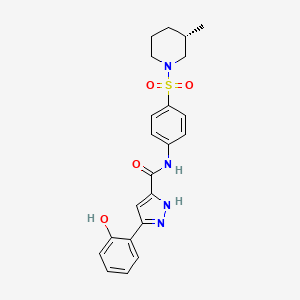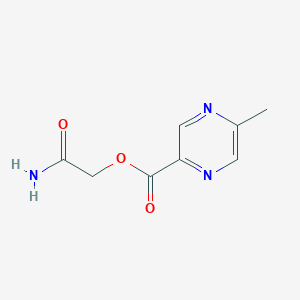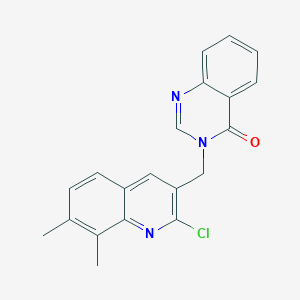
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-7,8-dimethylquinoline. This can be achieved through the chlorination of 7,8-dimethylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The next step involves the alkylation of 2-chloro-7,8-dimethylquinoline with a suitable alkylating agent, such as benzyl chloride, to form the intermediate 3-(2-chloro-7,8-dimethylquinolin-3-yl)methylbenzene.
Cyclization: The final step is the cyclization of the intermediate with anthranilic acid under acidic or basic conditions to form the quinazolinone core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
科学研究应用
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a similar core structure but lacking the specific substituents.
2-Chloroquinoline: A simpler analog with a chloro group on the quinoline ring.
7,8-Dimethylquinoline: A related compound with methyl groups on the quinoline ring.
Uniqueness
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C20H16ClN3O |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
3-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H16ClN3O/c1-12-7-8-14-9-15(19(21)23-18(14)13(12)2)10-24-11-22-17-6-4-3-5-16(17)20(24)25/h3-9,11H,10H2,1-2H3 |
InChI 键 |
PCPJKPNRESMNNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CN3C=NC4=CC=CC=C4C3=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


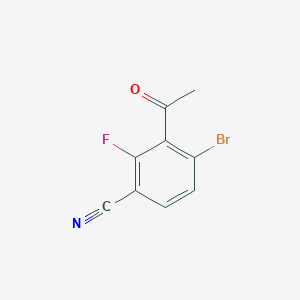
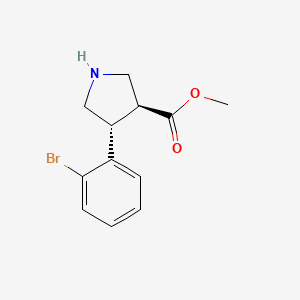


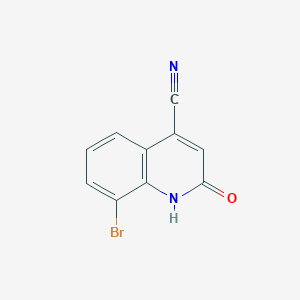


![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
